Chlorphenoxamine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorphenoxamine, (S)- is an antihistamine and anticholinergic compound used primarily as an antipruritic and antiparkinsonian agent . It is an analog of diphenhydramine and is marketed under the name Phenoxene . This compound is known for its ability to treat itching and provide relief from symptoms associated with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorphenoxamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzhydryl chloride with N,N-dimethylethanolamine in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, chlorphenoxamine hydrochloride is produced using high-performance liquid chromatography (HPLC) to ensure the purity of the compound . The process involves the use of environmentally friendly solvents and conditions to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Chlorphenoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Chlorphenoxamine can be oxidized using hydrogen peroxide (H₂O₂) under reflux conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions often occur with halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Chlorphenoxamine N-oxide is a major product formed during the oxidation of chlorphenoxamine.
Reduction: The reduction of chlorphenoxamine can lead to the formation of secondary amines.
Substitution: Substitution reactions can yield various derivatives depending on the substituents used.
Scientific Research Applications
Chlorphenoxamine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Chlorphenoxamine is studied for its effects on histamine receptors and cholinergic pathways.
Medicine: It is used in the treatment of allergic reactions and Parkinson’s disease.
Mechanism of Action
Chlorphenoxamine exerts its effects by binding to histamine H1 receptors and blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with histamine release, such as itching and allergic reactions. Additionally, its anticholinergic properties help alleviate symptoms of Parkinson’s disease by inhibiting the action of acetylcholine .
Comparison with Similar Compounds
Chlorphenoxamine is similar to other antihistamines and anticholinergic compounds, such as diphenhydramine and chlorpheniramine . it is unique in its dual action as both an antihistamine and an anticholinergic agent, making it effective in treating both allergic reactions and Parkinson’s disease .
List of Similar Compounds
- Diphenhydramine
- Chlorpheniramine
- Promethazine
- Hydroxyzine
Chlorphenoxamine stands out due to its specific combination of antihistaminic and anticholinergic properties, which provide a broader range of therapeutic applications .
Properties
CAS No. |
179915-76-5 |
---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-[(1S)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m0/s1 |
InChI Key |
KKHPNPMTPORSQE-SFHVURJKSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.